molecular formula C11H16ClF2N5 B12221834 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12221834
M. Wt: 291.73 g/mol
InChI Key: IMXOZEPOGQQXBQ-UHFFFAOYSA-N
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Description

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is a chemical compound characterized by the presence of difluoromethyl and pyrazolyl groups. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Chemical Reactions Analysis

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in the compound’s reactivity and binding affinity to target molecules. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds, such as:

    1-(difluoromethyl)-1H-pyrazole: Shares the difluoromethyl group but lacks the additional pyrazolyl group.

    1-(ethyl)-1H-pyrazole: Contains the ethyl group but lacks the difluoromethyl group.

    1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine: Similar structure but with different substituents.

The uniqueness of this compound lies in its combination of difluoromethyl and pyrazolyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-2-17-8-9(6-15-17)5-14-7-10-3-4-18(16-10)11(12)13;/h3-4,6,8,11,14H,2,5,7H2,1H3;1H

InChI Key

IMXOZEPOGQQXBQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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